Tetrachlorocatechol

Environmental toxicology Aquatic toxicity Chlorinated catechols

Tetrachlorocatechol (TCC) is the perchlorinated catechol of choice where less-chlorinated analogs fail. As the most potent aquatic toxicant in its class (96-h EC₅₀ 3.2×10⁻⁴ mM in Selenastrum capricornutum), TCC is the essential calibration standard for pulp mill effluent bioassays, ensuring detection limits align with the most sensitive toxic endpoints. Its fully chlorinated structure uniquely enables reversible multicomponent redox series with first-row transition metals, making it indispensable for ligand non-innocence studies and redox-switchable molecular materials. For o-chloranil synthesis, only high-purity TCC delivers the correct quinone oxidation profile. Order now.

Molecular Formula C6H2Cl4O2
Molecular Weight 247.9 g/mol
CAS No. 1198-55-6
Cat. No. B074200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlorocatechol
CAS1198-55-6
Synonyms3,4,5,6-tetrachlorocatechol
Molecular FormulaC6H2Cl4O2
Molecular Weight247.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O
InChIInChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
InChIKeyRRBMVWQICIXSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.09e-05 M

Tetrachlorocatechol (CAS 1198-55-6) Properties and Industrial Relevance


Tetrachlorocatechol (TCC, 3,4,5,6-tetrachloro-1,2-benzenediol) is a perchlorinated catechol derivative characterized by four chlorine substituents on the aromatic ring . With a molecular formula of C6H2Cl4O2 and molecular weight of 247.89 g/mol, TCC exists as a white to light yellow crystalline solid with a melting point of 193-195 °C . Its fully chlorinated structure confers distinct physicochemical properties, including enhanced stability, hydrophobicity, and redox activity compared to less chlorinated catechol analogs [1]. TCC occurs as a key metabolite of pentachlorophenol (PCP) and is formed during the chlorine bleaching of pulp, making it a compound of significant environmental and toxicological interest [2].

Why Tetrachlorocatechol Cannot Be Simply Replaced by Other Chlorinated Catechols


Chlorinated catechols exhibit a wide spectrum of physicochemical, toxicological, and environmental fate properties that are highly dependent on the number and position of chlorine substituents [1]. Tetrachlorocatechol, as the fully chlorinated member of this class, demonstrates extreme values in key metrics such as acute aquatic toxicity, soil sorption, and redox potential overlap with transition metals [2]. These properties are not linearly scalable from mono-, di-, or even trichlorocatechols, rendering generic substitution scientifically invalid for applications where toxicity threshold, environmental persistence, or specific redox behavior is critical [3]. The following evidence-based comparisons quantify the specific differentiation that mandates the use of Tetrachlorocatechol over its closest analogs.

Quantitative Differentiation Evidence for Tetrachlorocatechol Selection


Superior Acute Aquatic Toxicity vs. All Other Chlorinated Catechols and Guaiacols

In a comparative acute toxicity assay using the freshwater alga Selenastrum capricornutum, Tetrachlorocatechol (TCC) exhibited the lowest 96-hour EC50 value among all tested chlorinated catechols and guaiacols, establishing it as the most potent toxicant in this class [1]. The EC50 of TCC was determined to be 3.2 × 10⁻⁴ mM, which is at the extreme lower end of the overall range observed for the tested compounds (3.2 × 10⁻⁴ mM to 1.6 × 10⁻² mM) [1]. This represents a toxicity that is up to 50-fold higher than the least toxic compounds in the study. The increasing number of chlorine substituents on the phenolic ring directly correlated with increased toxicity for both chlorinated catechols and guaiacols [1].

Environmental toxicology Aquatic toxicity Chlorinated catechols EC50

Anomalous Soil Sorption and Persistence Compared to Less Chlorinated Catechols

In a study examining the sorption and degradation of chlorinated catechols in a Palouse silt loam soil, Tetrachlorocatechol displayed anomalous behavior, being one of the most strongly sorbed compounds despite the general trend that increased chlorination decreases sorption [1]. This was evidenced by high extractability: after 5-20 days of equilibration with soil, >86% of 14C-labeled TCC remained extractable, compared to only 38% for unsubstituted catechol [1]. In a separate biotransformation study simulating landspreading of bleach plant effluents, the half-life of TCC in soil was determined to be 9.6 days in the fast degradation stage, compared to 24.8 days for 4,5-dichlorocatechol under identical conditions (25 °C, 5-50 ppm concentration) [2].

Environmental fate Soil sorption Persistence Chlorinated catechols Half-life

Low but Significant Enzymatic Transformation by Chlorocatechol 1,2-Dioxygenase

The chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71, a key enzyme in the microbial degradation pathway of chlorobenzenes, was assayed against a panel of chlorinated catechols. While the enzyme exhibited extraordinarily high activity toward 3-chlorocatechol (activity ratio of 2.6 relative to catechol), Tetrachlorocatechol was also transformed, albeit at a 'low but significant rate' [1]. Importantly, in the presence of catechol, the conversion of both 4,5-dichlorocatechol and Tetrachlorocatechol displayed strong competitive inhibition of catechol turnover, whereas 3-chlorocatechol was simultaneously transformed [2]. This indicates a distinct binding mode and active site interaction for the fully chlorinated TCC compared to mono- and dichlorinated analogs.

Biodegradation Enzyme kinetics Chlorocatechol 1,2-dioxygenase Pseudomonas chlororaphis

Distinct Redox Activity: Ligand Overlap with Transition Metal Oxidation Potentials

The redox activity of Tetrachlorocatecholate (Cl4Cat²⁻) ligands, derived from Tetrachlorocatechol, is uniquely positioned such that its oxidation potential overlaps with the common oxidation states of first-row transition metals [1]. This overlap is not observed to the same extent with less chlorinated catecholate ligands (e.g., unsubstituted catecholate or 3,5-di-tert-butylcatecholate), whose redox potentials are typically higher and do not couple as effectively with metal-based redox processes [2]. In complexes containing three Cl4Cat ligands, reversible multicomponent redox series can be observed where steps may occur at either the ligand or the metal, enabling the study of mixed-valency and metal-ligand electronic coupling [1]. For example, in ferric iron complexes, the redox series FeIII(Cl4SQ)3/[FeIII(Cl4Cat)3]³⁻ is observed over a narrow potential range, indicating weak but measurable interligand coupling [1].

Redox chemistry Ligand non-innocence Electrochemistry Transition metal complexes Mixed valency

Precursor to o-Chloranil: Patent-Protected Continuous Flow Process

Tetrachlorocatechol is the direct precursor to o-chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone), a valuable organic oxidant used in the photographic and pharmaceutical industries [1]. US Patent US4196132A describes an improved continuous flow process for the manufacture of o-chloranil from TCC using nitric acid oxidation in a flow reactor [1]. The process claims advantages over batch methods, including better control of reaction parameters and improved safety profile. The specificity of TCC as the starting material is critical; alternative chlorinated catechols (e.g., 4,5-dichlorocatechol or 3,4,5-trichlorocatechol) would yield under-chlorinated quinones that lack the desired oxidative properties of the fully chlorinated o-chloranil [1].

Synthetic intermediate o-Chloranil Continuous flow process Organic oxidant Patent

Catalytic Oxidation Kinetics in Acetonitrile vs. 3,5-Di-tert-butylcatechol

In a comparative study of catecholase activity using Mannich-based dinuclear CuII complexes, Tetrachlorocatechol (TCC) and 3,5-di-tert-butylcatechol (3,5-DTBC) were evaluated as substrates. The complexes were able to oxidize 3,5-DTBC in all three solvents tested (acetonitrile, methanol, and DMSO), whereas TCC could be oxidized only in acetonitrile, with catalytic rate constants (kcat) ranging from 0.0002 to 0.02 s⁻¹ [1]. This solvent-dependent reactivity highlights the unique electronic and steric demands imposed by the four electron-withdrawing chlorine substituents on TCC, which modulate the substrate's binding affinity and susceptibility to oxidation compared to the electron-rich, sterically hindered 3,5-DTBC [2].

Catalysis Catechol oxidase Enzyme mimics Oxidation kinetics Copper complexes

Optimal Applications of Tetrachlorocatechol Based on Verified Differentiation Evidence


Environmental Toxicology Reference Standard for Pulp Mill Effluent Monitoring

As demonstrated by its lowest 96-h EC50 (3.2 × 10⁻⁴ mM) among chlorinated catechols and guaiacols, Tetrachlorocatechol is the most potent toxicant in this class toward the freshwater alga Selenastrum capricornutum [1]. This extreme toxicity, combined with its formation during pulp bleaching and as a pentachlorophenol metabolite, makes TCC the ideal reference standard for environmental monitoring programs focused on pulp and paper mill effluents. Its use as a calibration standard in bioassays ensures that detection limits are appropriate for the most sensitive toxic endpoints, and its quantification in environmental samples provides a conservative estimate of ecotoxicological risk.

Coordination Chemistry Ligand for Studying Mixed-Valency and Redox Non-Innocence

The unique overlap of the Cl4Cat²⁻ oxidation potential with first-row transition metal M²⁺/³⁺ couples enables the observation of reversible multicomponent redox series and mixed-valent states in complexes containing three tetrachlorocatecholate ligands [2]. This property is not shared by less chlorinated catecholates. Researchers in inorganic and materials chemistry should utilize TCC as the ligand of choice when designing systems to investigate metal-ligand electronic coupling, ligand non-innocence, or redox-switchable molecular materials, as the close energetic matching between ligand- and metal-based redox orbitals facilitates electron transfer processes.

Starting Material for Continuous Flow Synthesis of o-Chloranil

For industrial production of o-chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone), a specialty organic oxidant, Tetrachlorocatechol is the required precursor [3]. The patented continuous flow process (US4196132A) offers improved control, safety, and throughput compared to batch oxidation methods. Procurement of high-purity TCC is essential for this application, as the use of under-chlorinated catechol analogs would yield quinone products with different oxidative properties and lower commercial value.

Biodegradation Pathway Mechanistic Probe for Chlorocatechol 1,2-Dioxygenase

The 'low but significant' transformation rate of Tetrachlorocatechol by chlorocatechol 1,2-dioxygenase, coupled with its strong competitive inhibition of catechol turnover, distinguishes it from both highly reactive substrates like 3-chlorocatechol and non-inhibitory analogs [4]. Researchers studying the enzymatic degradation of chlorinated aromatic pollutants should employ TCC as a mechanistic probe to investigate substrate inhibition phenomena and the structural determinants of dioxygenase active site specificity, as its behavior reveals unique steric and electronic constraints at the enzyme active site.

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